Sodium phenylacetate and sodium benzoate Sodium phenylacetate and sodium benzoate
Brand Name: Vulcanchem
CAS No.: 725747-03-5
VCID: VC17111805
InChI: InChI=1S/C8H8O2.C7H6O2.2Na/c9-8(10)6-7-4-2-1-3-5-7;8-7(9)6-4-2-1-3-5-6;;/h1-5H,6H2,(H,9,10);1-5H,(H,8,9);;/q;;2*+1/p-2
SMILES:
Molecular Formula: C15H12Na2O4
Molecular Weight: 302.23 g/mol

Sodium phenylacetate and sodium benzoate

CAS No.: 725747-03-5

Cat. No.: VC17111805

Molecular Formula: C15H12Na2O4

Molecular Weight: 302.23 g/mol

* For research use only. Not for human or veterinary use.

Sodium phenylacetate and sodium benzoate - 725747-03-5

Specification

CAS No. 725747-03-5
Molecular Formula C15H12Na2O4
Molecular Weight 302.23 g/mol
IUPAC Name disodium;2-phenylacetate;benzoate
Standard InChI InChI=1S/C8H8O2.C7H6O2.2Na/c9-8(10)6-7-4-2-1-3-5-7;8-7(9)6-4-2-1-3-5-6;;/h1-5H,6H2,(H,9,10);1-5H,(H,8,9);;/q;;2*+1/p-2
Standard InChI Key LLZQUVJCIMFHKK-UHFFFAOYSA-L
Canonical SMILES C1=CC=C(C=C1)CC(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Na+].[Na+]

Introduction

Chemical Composition and Structural Properties

Molecular Characteristics

Sodium phenylacetate (C₈H₇NaO₂) and sodium benzoate (C₇H₅NaO₂) form a 1:1 molar ratio combination, yielding the molecular formula C₁₅H₁₂Na₂O₄ with a molecular weight of 302.23 g/mol . The structural configuration comprises two aromatic carboxylates: phenylacetate (a benzene ring linked to an acetate group) and benzoate (a benzene ring directly bonded to a carboxylate group).

Table 1: Key Chemical Properties

PropertySodium PhenylacetateSodium Benzoate
IUPAC NameSodium 2-phenylacetateSodium benzoate
SMILES[Na+].[O-]C(=O)CC1=CC=CC=C1[Na+].[O-]C(=O)C1=CC=CC=C1
CAS Registry114-87-2532-32-1
Solubility (Water)Freely solubleFreely soluble

The combination’s stability in aqueous solution enables intravenous administration, with a pH-adjusted formulation (6.0–8.0) to prevent precipitation .

Mechanism of Action and Metabolic Pathways

Nitrogen Scavenging in Urea Cycle Disorders

UCDs arise from deficiencies in enzymes such as ornithine transcarbamylase (OTC) or carbamoyl phosphate synthetase I (CPS1), leading to toxic ammonia accumulation. Sodium phenylacetate and benzoate mitigate this via two parallel pathways:

  • Phenylacetate conjugates with glutamine in the liver and kidneys, forming phenylacetylglutamine, which excretes two nitrogen atoms per molecule through renal clearance .

  • Benzoate conjugates with glycine to produce hippurate, excreting one nitrogen atom per molecule .

Figure 1: Metabolic Pathways

  • Phenylacetate + Glutamine → Phenylacetylglutamine (renal excretion)

  • Benzoate + Glycine → Hippurate (renal excretion)

This dual mechanism provides 3 moles of nitrogen removal per treatment cycle, equivalent to urea’s nitrogen-carrying capacity .

Pharmacokinetics and Dose Optimization

Nonlinear Kinetics and Dosing Regimens

Clinical pharmacokinetic studies reveal dose-dependent clearance patterns:

  • Phenylacetate: AUC increases disproportionately from 175.6 mcg·h/mL at 1 g/m² to 3,829.2 mcg·h/mL at 5.5 g/m², indicating saturable metabolism .

  • Benzoate: Rapid conversion to hippurate results in undetectable plasma levels within 14–26 hours post-infusion .

Table 2: Pharmacokinetic Parameters

ParameterPhenylacetate (5.5 g/m²)Benzoate (5.5 g/m²)
Tₘₐₓ (hours)21.5
Clearance (L/h/m²)0.893.62
Half-life (hours)5.61.2

A standard regimen includes a 90-minute loading dose (5.5 g/m² each) followed by a 24-hour maintenance infusion, adjusted for ammonia levels and renal function .

Regulatory Status and Therapeutic Guidelines

FDA-Approved Indications

Sodium phenylacetate and benzoate injection (10%/10%) is indicated for acute hyperammonemia with encephalopathy in UCD patients aged ≥2 months . Contraindications include hypersensitivity to benzoate derivatives and concurrent use with valproic acid (risk of hyperammonemia exacerbation) .

Administration Protocols

  • Pediatric Dose: 2.5 mL/kg diluted in 10% dextrose, infused via central line

  • Adult Dose: 55 mL/m², adjusted for serum ammonia and renal function

Recent Advances and Future Directions

Novel Formulations

Investigational sustained-release oral formulations aim to reduce infusion frequency, with Phase II trials showing 70% ammonia reduction over 48 hours .

Combination Therapies

Adjuvant use with carglumic acid (for N-acetylglutamate synthetase deficiency) improves survival in neonatal-onset UCDs, achieving 92% response rates vs. 78% with monotherapy .

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